

AMG-8718: A Preclinical BACE1 Inhibitor for Alzheimer's Disease

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Compound of Interest

Compound Name: AMG-8718

Cat. No.: B605420

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An In-depth Technical Guide on a Potent Amgen Compound

For Researchers, Scientists, and Drug Development Professionals

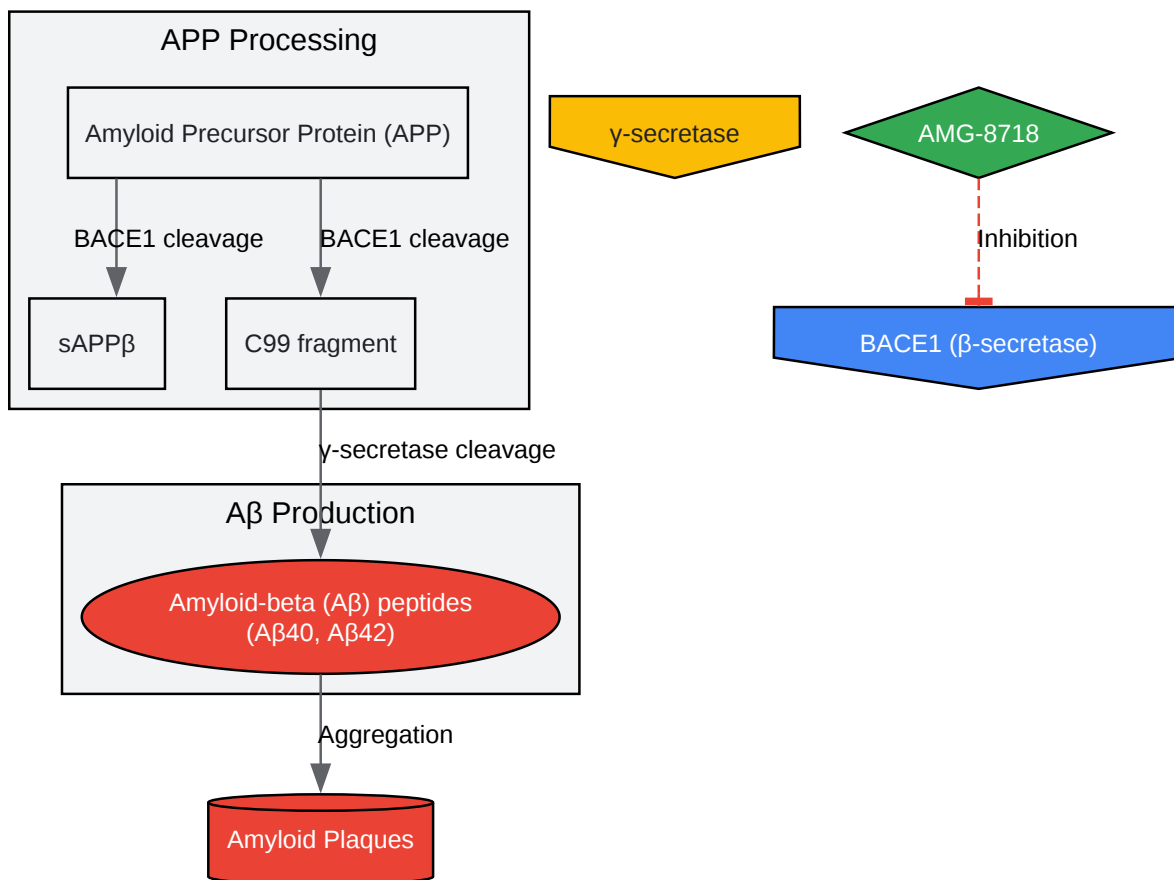
Introduction

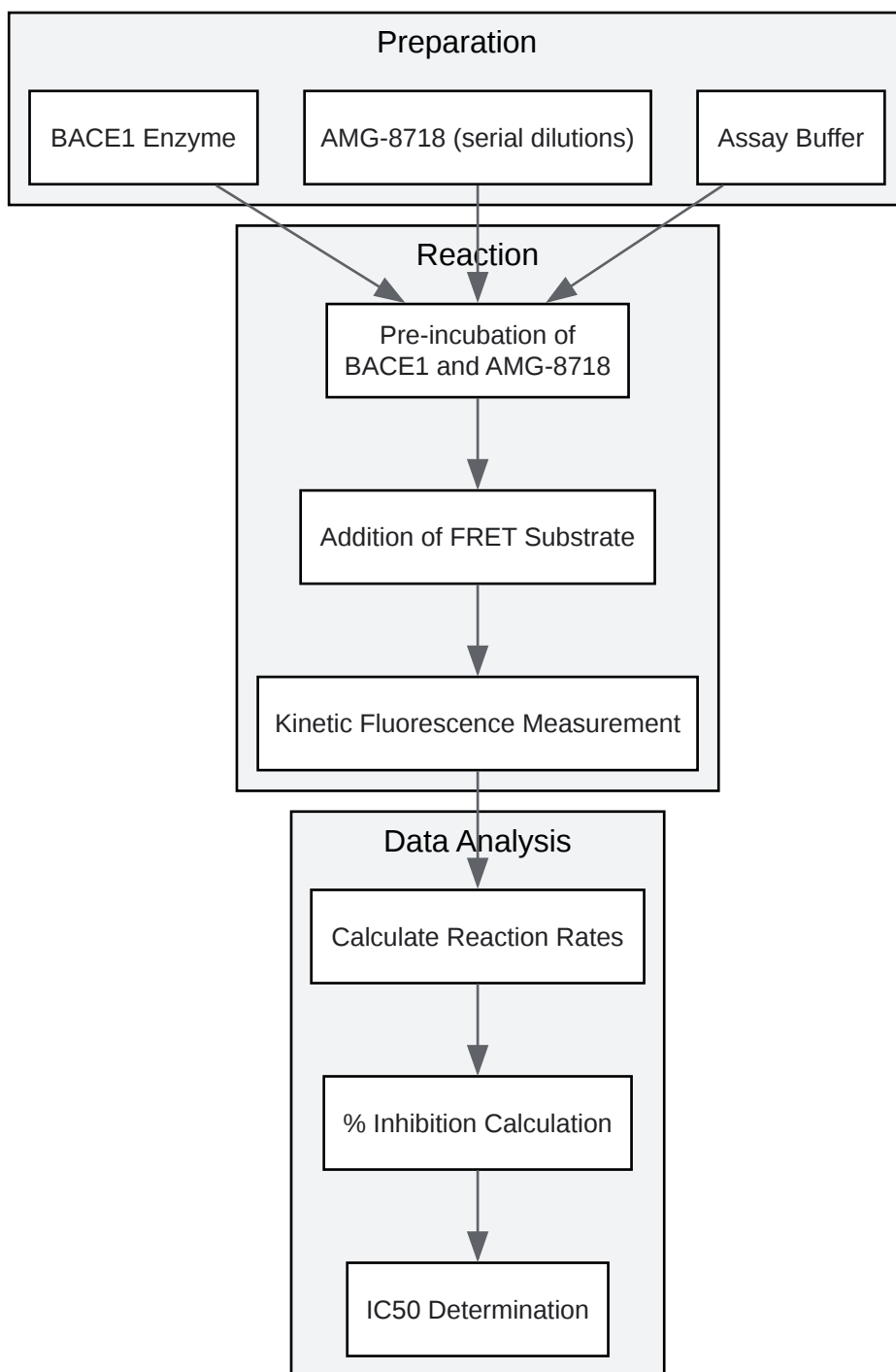
AMG-8718 was a potent, orally bioavailable, and centrally active BACE1 (β -site amyloid precursor protein cleaving enzyme 1) inhibitor developed by Amgen for the potential treatment of Alzheimer's disease. The therapeutic rationale for inhibiting BACE1 is based on the amyloid cascade hypothesis, which posits that the accumulation of amyloid-beta ($A\beta$) peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease. BACE1 is the rate-limiting enzyme in the production of $A\beta$. Therefore, its inhibition is expected to reduce $A\beta$ levels and potentially slow or prevent the progression of the disease. **AMG-8718** emerged from a research program focused on developing aminooxazoline xanthene-based BACE1 inhibitors with a balanced profile of potency, selectivity, and pharmacokinetic properties. Despite its promising preclinical efficacy, the development of **AMG-8718** was likely halted due to off-target retinal toxicity observed in animal studies. This guide provides a comprehensive overview of the available preclinical data on **AMG-8718**.

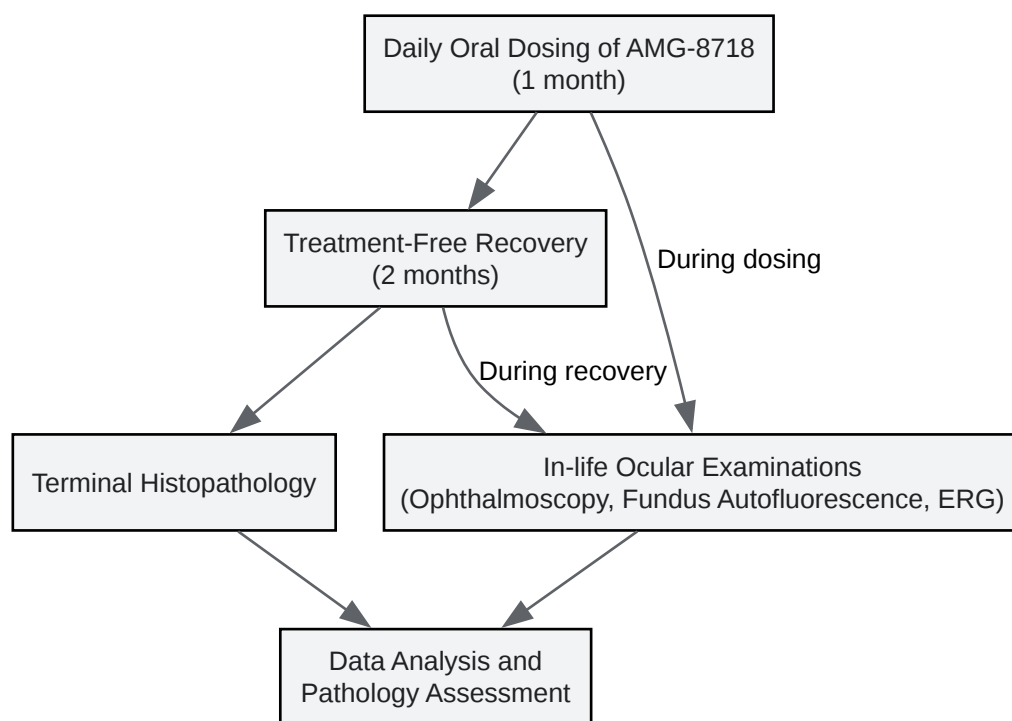
Mechanism of Action: BACE1 Inhibition

AMG-8718 functions as a competitive inhibitor of the BACE1 enzyme. By binding to the active site of BACE1, it prevents the cleavage of the amyloid precursor protein (APP) at the β -secretase site. This action effectively reduces the production of the $A\beta_{40}$ and $A\beta_{42}$ peptides,

which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients.







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